molecular formula C16H21FN2O3 B12266484 4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12266484
M. Wt: 308.35 g/mol
InChI Key: KSUJCKFEOYKZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a compound that features a morpholine ring substituted with a fluorophenyl group and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and morpholine.

    Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with morpholine to form 4-[(2-fluorophenyl)methyl]morpholine.

    Carbonylation: The resulting compound is then subjected to carbonylation using phosgene or a similar reagent to introduce the morpholine-4-carbonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the fluorophenyl group can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)morpholine
  • 4-(Morpholine-4-carbonyl)phenylboronic acid
  • 2-((2-Fluoro-3-(morpholine-4-carbonyl)phenyl)amino)thiazol-4(5H)-one

Uniqueness

4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the combination of the fluorophenyl and morpholine-4-carbonyl groups. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C16H21FN2O3

Molecular Weight

308.35 g/mol

IUPAC Name

[4-[(2-fluorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H21FN2O3/c17-14-4-2-1-3-13(14)11-18-5-10-22-15(12-18)16(20)19-6-8-21-9-7-19/h1-4,15H,5-12H2

InChI Key

KSUJCKFEOYKZBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.